2-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

CNS drug discovery physicochemical property optimization blood-brain barrier permeability

This 2-methyl-substituted pyrrolo[3,4-b]pyridine building block features a fused bicyclic core optimized for CNS drug discovery. Unlike the unsubstituted parent scaffold (CAS 147739-88-6), the 2-methyl group provides a critical handle for further functionalization via lithiation or cross-coupling while maintaining favorable CNS MPO parameters (XLogP3 0.2, TPSA 24.92 Ų). Validated as a core motif in M₁ muscarinic PAM programs with demonstrated CNS Kp values of 0.3–3.1 for optimized analogs. Also serves as a privileged kinase inhibitor fragment. Available in free base and dihydrochloride salt forms for synthetic flexibility. Ideal for SAR exploration and fragment-based screening campaigns.

Molecular Formula C8H10N2
Molecular Weight 134.182
CAS No. 1211587-93-7
Cat. No. B571985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
CAS1211587-93-7
Synonyms2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Molecular FormulaC8H10N2
Molecular Weight134.182
Structural Identifiers
SMILESCC1=NC2=C(CNC2)C=C1
InChIInChI=1S/C8H10N2/c1-6-2-3-7-4-9-5-8(7)10-6/h2-3,9H,4-5H2,1H3
InChIKeyVLWUYOSNRINVJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS 1211587-93-7) – Core Scaffold and Building Block Profile


2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS 1211587-93-7) is a heterocyclic building block comprising a fused pyrrolo[3,4-b]pyridine bicyclic core with a methyl substituent at the 2-position [1]. The compound has a molecular formula of C₈H₁₀N₂, a molecular weight of 134.18 g/mol, and a predicted pKa of 7.48±0.20 [2]. Its 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold has been validated as a core motif in M₁ muscarinic acetylcholine receptor positive allosteric modulator (M₁ PAM) drug discovery programs [3].

Why 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Cannot Be Substituted with Generic Pyrrolopyridine Analogs


Within the pyrrolo[3,4-b]pyridine chemical space, substitution at the 2-position versus alternative regioisomers (e.g., 3-substituted or unsubstituted analogs) dictates fundamentally distinct physicochemical properties and synthetic utility. The 2-methyl substitution pattern of this compound (versus the unsubstituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core, CAS 147739-88-6) confers a 2-fold difference in topological polar surface area (TPSA 24.92 Ų vs. ~24.9 Ų for the unsubstituted core) and a predicted XLogP3 of 0.2 [1]. These parameters directly influence CNS multiparameter optimization (MPO) desirability scores in neuroscience drug discovery [2]. Furthermore, the 2-methyl group serves as a critical handle for further functionalization via lithiation or cross-coupling chemistry, a capability absent in the parent unsubstituted scaffold .

Quantitative Differentiation Evidence for 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS 1211587-93-7)


2-Methyl Substitution Confers CNS MPO-Favorable Physicochemical Profile Versus Unsubstituted Core

The 2-methyl substituent on the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold directly influences key CNS drug-likeness parameters. The target compound exhibits an XLogP3 of 0.2 and a topological polar surface area (TPSA) of 24.92 Ų, compared to the unsubstituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core (CAS 147739-88-6) which has a TPSA of approximately 24.9 Ų and no methyl group for metabolic shielding or further derivatization [1]. In the context of M₁ PAM optimization, the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one core was retained as a preferred scaffold; however, the 2-methyl variant provides an additional vector for modulating lipophilicity and metabolic stability without introducing hydrogen-bond donors, a critical requirement for CNS penetration [2].

CNS drug discovery physicochemical property optimization blood-brain barrier permeability

Commercial Availability and Purity Benchmarking for Procurement Decision-Making

2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS 1211587-93-7) is commercially available from multiple vendors with purity specifications ranging from 95% to 98+% [1]. In contrast, the unsubstituted core (6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, CAS 147739-88-6) and the 3-trifluoromethyl analog (CAS 1158357-67-5) are available but with more limited vendor coverage and varying purity grades [2]. The 2-methyl variant offers the advantage of multiple sourcing options with verified purity ≥95%, reducing supply chain risk and enabling competitive pricing for bulk procurement. Pricing for 500 mg quantities has been documented at approximately $466 (95% purity) and 250 mg at 2,772 CNY (~$380) [1].

chemical procurement building block sourcing purity specifications

Validated Scaffold in M₁ PAM CNS Drug Discovery with Kp Data Supporting CNS Penetration Potential

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core, from which the target 2-methyl compound is derived, was validated as a core scaffold in the optimization of M₁ positive allosteric modulators (PAMs) for schizophrenia and Alzheimer's disease [1]. The parent core-containing compound VU0453595 was optimized through heterobicyclic core replacement, with the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one core serving as the benchmark scaffold. Alternative cores demonstrated CNS distribution Kp values ranging from 0.3 to 3.1, representing a 3- to 31-fold improvement over earlier M₁ PAM chemotypes (Kp <0.3) [1]. While the target compound itself (2-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine) is a non-oxidized building block rather than a final PAM, the scaffold's validated CNS penetration profile in the 5-one oxidized form provides class-level evidence supporting the 2-methyl variant as a privileged starting point for CNS drug discovery [2].

muscarinic receptor modulation CNS penetration positive allosteric modulator

Dihydrochloride Salt Form Enables Enhanced Solubility and Handling for Biological Assays

The dihydrochloride salt form of 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS 2305079-41-6) is commercially available and provides significantly enhanced aqueous solubility compared to the free base (CAS 1211587-93-7) . The free base exhibits a predicted pKa of 7.48±0.20, indicating partial protonation at physiological pH; the dihydrochloride salt ensures complete protonation and water solubility suitable for biological assay preparation . In contrast, the free base may require DMSO stock solutions for in vitro experiments, introducing solvent compatibility considerations . The dihydrochloride salt has been specifically identified as an allosteric modulator of the M₄ muscarinic receptor subtype, with implications for neuropharmacology research .

salt formulation aqueous solubility assay compatibility

Synthetic Accessibility Enables Cost-Effective Scale-Up Relative to Complex Pyrrolopyridine Analogs

The 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold can be synthesized via cyclization of 2-methylpyridine with a cyclizing agent under controlled conditions . This synthetic accessibility contrasts with more complex pyrrolo[3,4-b]pyridine derivatives such as A12B4C3 (CAS 1005129-80-5), a polysubstituted pyrrolo[3,4-b]pyridine-5,7-dione PNKP inhibitor that requires multi-step synthesis from advanced intermediates [1]. The relatively simple synthetic route for the 2-methyl building block translates to lower cost-per-gram and greater availability for SAR campaigns compared to more elaborated pyrrolopyridine analogs. Patent literature further supports the utility of pyrrolo[3,4-b]pyridine derivatives as key intermediates in kinase inhibitor development, with the 2-methyl variant representing an accessible entry point for medicinal chemistry exploration [2].

synthetic tractability medicinal chemistry scale-up feasibility

Optimal Research and Industrial Use Cases for 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS 1211587-93-7)


CNS Drug Discovery: M₁/M₄ Muscarinic Receptor Modulator Lead Generation

This building block is ideally suited for medicinal chemistry programs targeting muscarinic acetylcholine receptors (mAChRs), particularly M₁ and M₄ subtypes, for schizophrenia, Alzheimer's disease, and cognitive enhancement. The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core has been validated as a preferred scaffold for M₁ positive allosteric modulators (PAMs), with demonstrated CNS Kp values of 0.3-3.1 for optimized analogs [1]. The 2-methyl variant provides a functionalizable handle for SAR exploration while maintaining CNS MPO-favorable physicochemical properties (XLogP3 0.2, TPSA 24.92 Ų) . The dihydrochloride salt form (CAS 2305079-41-6) is specifically noted as an M₄ allosteric modulator .

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

The pyrrolo[3,4-b]pyridine scaffold is recognized as a privileged kinase inhibitor core. Patent literature (CN-115322192-A) describes pyrrolo[3,4-b]pyridine derivatives with anti-tumor activity [2]. The 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine building block serves as an ideal fragment or core for kinase inhibitor SAR campaigns, offering a rigid bicyclic framework with a hydrogen-bond acceptor (pyridine nitrogen) and a secondary amine for additional interactions. Its low molecular weight (134.18 g/mol) and favorable ligand efficiency metrics make it suitable for fragment-based screening and subsequent structure-guided optimization .

Custom Synthesis and Chemical Biology Tool Compound Development

Given its commercial availability in 95-98+% purity from multiple vendors and its tractable synthetic route via 2-methylpyridine cyclization , this compound is well-suited as a starting material for custom synthesis of more complex pyrrolopyridine analogs. It can serve as a precursor for libraries targeting CNS targets, kinases, or other protein classes requiring heteroaromatic scaffolds. The free base (CAS 1211587-93-7) and dihydrochloride salt (CAS 2305079-41-6) forms offer flexibility for different downstream chemistry and assay formats .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.